molecular formula C19H12N4 B14618916 (9-Ethyl-9H-carbazol-1-yl)ethene-1,1,2-tricarbonitrile CAS No. 60560-77-2

(9-Ethyl-9H-carbazol-1-yl)ethene-1,1,2-tricarbonitrile

Cat. No.: B14618916
CAS No.: 60560-77-2
M. Wt: 296.3 g/mol
InChI Key: FGUUUOHFLZBDLT-UHFFFAOYSA-N
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Description

(9-Ethyl-9H-carbazol-1-yl)ethene-1,1,2-tricarbonitrile is a chemical compound known for its unique structure and properties. It belongs to the class of carbazole derivatives, which are widely studied for their applications in organic electronics and photonics.

Preparation Methods

The synthesis of (9-Ethyl-9H-carbazol-1-yl)ethene-1,1,2-tricarbonitrile typically involves the reaction of 9-ethylcarbazole with ethene-1,1,2-tricarbonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve large-scale synthesis.

Chemical Reactions Analysis

(9-Ethyl-9H-carbazol-1-yl)ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(9-Ethyl-9H-carbazol-1-yl)ethene-1,1,2-tricarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which (9-Ethyl-9H-carbazol-1-yl)ethene-1,1,2-tricarbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

(9-Ethyl-9H-carbazol-1-yl)ethene-1,1,2-tricarbonitrile can be compared with other carbazole derivatives, such as:

    (9-Ethyl-9H-carbazol-3-yl)ethene-1,1,2-tricarbonitrile: Similar in structure but with a different position of the ethene group.

    9-Ethylcarbazole: Lacks the ethene-1,1,2-tricarbonitrile group, making it less versatile in certain applications. The uniqueness of this compound lies in its specific structure, which imparts unique electronic and photonic properties, making it valuable for various advanced applications.

Properties

CAS No.

60560-77-2

Molecular Formula

C19H12N4

Molecular Weight

296.3 g/mol

IUPAC Name

2-(9-ethylcarbazol-1-yl)ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C19H12N4/c1-2-23-18-9-4-3-6-14(18)15-7-5-8-16(19(15)23)17(12-22)13(10-20)11-21/h3-9H,2H2,1H3

InChI Key

FGUUUOHFLZBDLT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1C(=CC=C3)C(=C(C#N)C#N)C#N

Origin of Product

United States

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